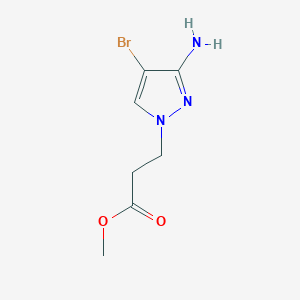
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that features a benzyl group substituted with bromine and fluorine atoms, attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine typically involves the following steps:
Synthesis of 3-Bromo-4-fluorobenzyl alcohol: This can be achieved by reacting 3-bromo-4-fluorobenzoic acid with hydride complexes, such as sodium borohydride, in the presence of a diluent like isopropanol at temperatures between 0 and 50°C.
Conversion to 3-Bromo-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using halogenating agents.
Formation of this compound: The final step involves reacting the 3-Bromo-4-fluorobenzyl bromide with imidazole under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biochemistry.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with similar halogen substitutions but lacking the imidazole ring.
4-Fluorobenzyl bromide: Another related compound with a fluorine and bromine substitution on a benzyl group.
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is unique due to the presence of both the imidazole ring and the specific halogen substitutions. This combination imparts distinct chemical properties and potential biological activities, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H9BrFN3 |
|---|---|
Peso molecular |
270.10 g/mol |
Nombre IUPAC |
1-[(3-bromo-4-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-8-5-7(1-2-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |
Clave InChI |
WMBXXZHDLYIFEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN2C=CN=C2N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)

